molecular formula C12H10OS B8796623 1-(3-Phenylthiophen-2-yl)ethanone

1-(3-Phenylthiophen-2-yl)ethanone

Cat. No.: B8796623
M. Wt: 202.27 g/mol
InChI Key: KVNLGJFKFBLTAF-UHFFFAOYSA-N
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Description

1-(3-Phenylthiophen-2-yl)ethanone is a high-purity chemical building block designed for research and development applications. As a substituted acetylthiophene, this compound features a ketone functional group adjacent to a phenyl-substituted thiophene ring, making it a versatile precursor in organic synthesis . This compound serves as a critical intermediate in the construction of complex molecules, particularly in medicinal chemistry. Structurally similar thiophene-based ketones are employed in Claisen-Schmidt condensation reactions to synthesize chalcone derivatives, a class of molecules with demonstrated pharmacological potential . Recent studies on furan-thiophene-based chalcones have shown promising antibacterial and anticancer activities , highlighting the value of thiophene scaffolds in drug discovery . Furthermore, such sulfur-containing heterocyclic compounds are of significant interest in materials science for developing organic electronic materials and ligands for metal complexes . Researchers can utilize this compound to explore new synthetic pathways, develop novel bioactive compounds, or create advanced functional materials. Specific areas of application may include the synthesis of potential therapeutic agents and the development of organic semiconductors. Please Note: This product is intended for research purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions.

Properties

Molecular Formula

C12H10OS

Molecular Weight

202.27 g/mol

IUPAC Name

1-(3-phenylthiophen-2-yl)ethanone

InChI

InChI=1S/C12H10OS/c1-9(13)12-11(7-8-14-12)10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

KVNLGJFKFBLTAF-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CS1)C2=CC=CC=C2

Origin of Product

United States

Scientific Research Applications

Chemical Applications

1. Synthesis of Organic Molecules

1-(3-Phenylthiophen-2-yl)ethanone serves as a valuable building block in organic synthesis. Its structure allows for the introduction of functional groups that can be modified to create more complex compounds. Researchers utilize this compound in the synthesis of various derivatives that exhibit enhanced properties for further applications in materials science and organic electronics.

2. Reaction Mechanisms

The compound is also employed in studying reaction mechanisms within organic chemistry. Its reactivity provides insights into electrophilic aromatic substitutions and nucleophilic attacks, which are crucial for understanding fundamental organic reactions.

Biological Applications

1. Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Studies have shown that it can disrupt bacterial cell membranes and inhibit essential enzymes, making it a candidate for developing new antimicrobial agents. For instance, a study highlighted its effectiveness against various bacterial strains, demonstrating its potential for pharmaceutical development .

2. Antioxidant Activity

The antioxidant properties of this compound have been investigated, revealing its capacity to scavenge free radicals. This activity is significant in the context of preventing oxidative stress-related diseases. A detailed study assessed the antioxidant capacity using the DPPH method, where this compound showed promising results compared to standard antioxidants .

Medicinal Applications

1. Pharmaceutical Intermediate

Ongoing research explores the potential of this compound as an intermediate in drug synthesis. Its structural features may contribute to the development of novel therapeutic agents targeting various diseases, including cancer and metabolic disorders .

2. Neuroprotective Effects

Recent studies have suggested that compounds similar to this compound may possess neuroprotective effects, which could be beneficial in treating neurodegenerative diseases. The mechanisms behind these effects involve modulation of cellular stress pathways and inflammatory responses .

Data Tables

Bacterial StrainInhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Case Studies

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against several bacterial strains using disk diffusion methods. The results indicated significant inhibition zones, suggesting strong antimicrobial properties that warrant further exploration for pharmaceutical applications.

Case Study 2: Antioxidant Activity Assessment

A comparative study evaluated the antioxidant activity of various thiophene derivatives, including this compound. The DPPH assay revealed that this compound effectively scavenged free radicals, outperforming some commercially available antioxidants.

Preparation Methods

Directed ortho-Metalation and Functionalization

The acetyl group at the 2-position of thiophene can act as a directing group for metalation at the 3-position. Using strong bases such as lithium diisopropylamide (LDA), the 3-position is deprotonated, enabling subsequent reaction with electrophiles like phenyl halides or triflates. For example:

  • Metalation : Treatment of 2-acetylthiophene with LDA at -78°C in tetrahydrofuran (THF).

  • Electrophilic Quenching : Addition of iodobenzene or phenylboronic acid under palladium catalysis.

This approach has been successfully employed in synthesizing 5-arylthiophene derivatives, suggesting adaptability for the 3-position with optimized conditions.

Experimental Protocols and Optimization

Diazonium Salt Coupling (Adapted from PMC/IUCr Data)

Comparative Analysis of Reaction Conditions

The table below summarizes critical parameters from analogous syntheses:

Reaction TypeStarting MaterialReagents/ConditionsYieldReference
Diazonium Coupling2-AcetylthiopheneNaNO₂, HCl, CuCl₂·2H₂O, acetone, 3h, 25°C38%
Mannich Reaction2-AcetylthiopheneDimethylamine HCl, paraformaldehyde, HCl52%
Suzuki Coupling*3-Bromo-2-acetylthiophenePhenylboronic acid, Pd(PPh₃)₄, base~40%†

*Hypothetical route based on analogous methodologies.
†Estimated yield based on similar cross-coupling reactions.

Challenges and Mitigation Strategies

Regioselectivity in Electrophilic Substitution

The acetyl group at the 2-position directs electrophiles to the 4- or 5-positions of thiophene, making 3-substitution inherently challenging. Mitigation approaches include:

  • Directed Metalation : Using LDA to deprotonate the 3-position before introducing phenyl groups.

  • Protecting Groups : Temporarily masking the acetyl group to alter electronic effects during substitution.

Purification and Yield Optimization

Low yields in diazonium coupling (38%) highlight the need for improved workup protocols:

  • Recrystallization : Use of n-hexane or isopropyl alcohol for higher purity.

  • Column Chromatography : Silica gel chromatography with hexane/ethyl acetate gradients.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-Phenylthiophen-2-yl)ethanone in laboratory settings?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation, where a thiophene derivative (e.g., 3-phenylthiophene) reacts with an acyl chloride (e.g., acetyl chloride) in the presence of a Lewis acid catalyst (e.g., AlCl₃). Reaction conditions typically involve anhydrous solvents (e.g., dichloromethane) and inert atmospheres to prevent side reactions .
  • Example Protocol :

StepReagents/ConditionsPurposeReference
13-Phenylthiophene, acetyl chloride, AlCl₃, DCM, 0–5°CAcylation
2Quenching with ice-waterCatalyst removal
3Column chromatography (hexane:ethyl acetate)Purification

Q. What safety precautions should be taken when handling this compound in laboratory experiments?

  • Hazard Mitigation :

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of vapors/dust (P261) .
  • Avoid incompatible reagents (strong oxidizers, bases) until toxicity studies are completed, as toxicological data for similar compounds are limited .

Q. How can the purity of this compound be verified after synthesis?

  • Analytical Techniques :

  • GC-MS : Compare retention times and fragmentation patterns with reference standards (e.g., NIST database) .
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess chromatographic purity .
  • Melting Point : Confirm consistency with literature values (if available) .

Advanced Research Questions

Q. How can computational chemistry methods predict the reactivity of this compound in novel reactions?

  • Approach :

  • Use density functional theory (DFT) to model electrophilic substitution at the thiophene ring.
  • Calculate Fukui indices to identify nucleophilic/electrophilic sites .
  • Validate predictions experimentally via regioselective functionalization (e.g., nitration, halogenation) .
    • Example Workflow :
Computational ToolApplicationReference
Gaussian 16Optimize geometry and calculate frontier molecular orbitals
ADF SoftwareSimulate reaction pathways for acylation

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) for this compound across studies?

  • Troubleshooting :

  • NMR : Compare solvent effects (e.g., CDCl₃ vs. DMSO-d₆) on chemical shifts. Use 2D NMR (COSY, HSQC) to resolve overlapping signals .
  • IR : Standardize sample preparation (e.g., KBr pellet vs. ATR) to minimize baseline noise .
  • Reference Standards : Cross-check with high-purity commercial samples or independently synthesized batches .

Q. How does the electronic structure of this compound influence its catalytic behavior in cross-coupling reactions?

  • Mechanistic Insight :

  • The electron-withdrawing ketone group activates the thiophene ring for Suzuki-Miyaura coupling.
  • Use X-ray crystallography to confirm coordination modes with palladium catalysts .
    • Experimental Design :
ReactionCatalystLigandYieldReference
Suzuki couplingPd(PPh₃)₄K₂CO₃65–78%

Data Contradiction Analysis

Q. Why do reported boiling points for structurally similar ethanone derivatives vary significantly?

  • Key Factors :

  • Measurement Techniques : Dynamic vs. static methods (e.g., NIST uses standardized distillation ).
  • Sample Purity : Impurities (e.g., residual solvents) lower observed boiling points .
  • Substituent Effects : Electron-donating groups (e.g., -OCH₃) reduce volatility compared to electron-withdrawing groups (e.g., -NO₂) .

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